

IUPAC nomenclature for 2,3-Epoxy-2-methylbutane

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Compound of Interest

Compound Name: 2,3-Epoxy-2-methylbutane

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An In-depth Technical Guide to 2,2,3-Trimethyloxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Epoxy-2-methylbutane, more formally known by its preferred IUPAC name 2,2,3-trimethyloxirane, is a saturated three-membered heterocyclic ether. As a member of the epoxide family, it is characterized by a strained ring structure, which imparts significant reactivity. This property makes it a valuable intermediate in organic synthesis and a useful monomer in polymer chemistry. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and reactivity of 2,2,3-trimethyloxirane, tailored for professionals in research and development.

IUPAC Nomenclature

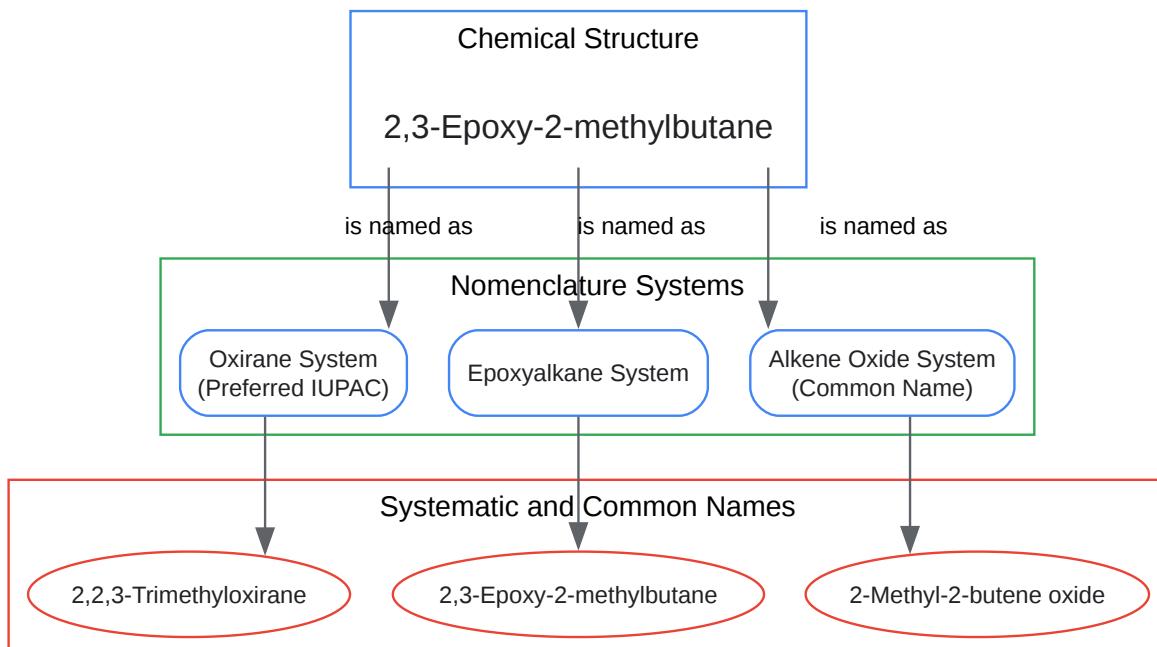
The nomenclature of epoxides can be approached in several ways according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. For the compound with the structure of **2,3-Epoxy-2-methylbutane**, the following systematic names are recognized:

- Oxirane Nomenclature (Preferred IUPAC Method): In this system, the epoxide is treated as the parent heterocycle, which is named "oxirane". The carbon atoms of the oxirane ring are numbered starting with the oxygen atom as position 1. The ring is then numbered to give the

substituents the lowest possible locants. For the structure in question, this results in the name 2,2,3-trimethyloxirane. This is the most commonly used and preferred IUPAC name.

- **Epoxyalkane Nomenclature:** This method treats the epoxide ring as a substituent on the longest continuous carbon chain. The prefix "epoxy-" is used, with two numbers indicating the positions of the carbon atoms to which the oxygen is attached. Following this rule, the compound is named **2,3-epoxy-2-methylbutane**.
- **Alkene Oxide Nomenclature (Common Name):** This older, yet still encountered, naming convention is based on the alkene from which the epoxide is formally derived. In this case, the parent alkene is 2-methyl-2-butene. The epoxide is therefore named 2-methyl-2-butene oxide.

Other synonyms for this compound include Trimethyloxirane and beta-Isoamylene oxide.[\[1\]](#)



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Figure 1: IUPAC Nomenclature Systems for **2,3-Epoxy-2-methylbutane**.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,2,3-trimethyloxirane is presented in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₀ O	[1]
Molecular Weight	86.13 g/mol	[1]
CAS Number	5076-19-7	[2]
Appearance	Clear, colorless liquid	[3]
Boiling Point	73-75 °C at 101.3 kPa	[3]
Melting Point	-83 °C	[3]
Density	0.818 g/mL at 25 °C	[1][3]
Refractive Index (n ²⁰ /D)	1.3855 - 1.3860	[3]
Solubility	8% in water (unstable), soluble in polar organic solvents	[3]
Flash Point	< 15 °C	[3]

Synthesis and Experimental Protocols

The synthesis of 2,2,3-trimethyloxirane can be achieved through several established methods for epoxidation.

4.1 General Synthesis Routes

Common synthetic pathways to 2,2,3-trimethyloxirane include:

- Epoxidation of 2-Methyl-2-butene with Peroxy Acids: This is a classic and widely used method for forming epoxides. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is reacted with 2-methyl-2-butene in an inert solvent like dichloromethane. The reaction is typically exothermic and proceeds with the stereospecific transfer of an oxygen atom from the peroxy acid to the double bond.

- The Chlorohydrin Route: This two-step process involves the reaction of 2-methyl-2-butene with a source of hypochlorous acid (e.g., from calcium hypochlorite and acetic acid or using N-chlorosuccinimide in the presence of water) to form the corresponding chlorohydrin, 3-chloro-2-methyl-2-butanol. Subsequent treatment with a base, such as sodium hydroxide, promotes an intramolecular Williamson ether synthesis (an SN2 reaction) to yield the epoxide.[3]
- Catalytic Oxidation with Hydrogen Peroxide: More modern and "greener" approaches utilize hydrogen peroxide as the oxidant in the presence of a catalyst. Catalysts can range from transition metal complexes to enzymatic systems, offering a more environmentally benign alternative to peroxy acids.

4.2 General Experimental Protocol (Peroxy Acid Method)

While a specific, detailed protocol for the synthesis of 2,2,3-trimethyloxirane is not readily available in the cited literature, a general procedure based on the epoxidation of an alkene with a peroxy acid is as follows:

- Reaction Setup: A solution of 2-methyl-2-butene in a suitable aprotic solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Addition of Peroxy Acid: A solution of a peroxy acid (e.g., m-CPBA, typically 1.0-1.2 equivalents) in the same solvent is added dropwise to the cooled alkene solution. The temperature should be maintained between 0 and 5 °C during the addition.
- Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alkene.
- Workup: Upon completion, the reaction mixture is typically washed with a solution of sodium sulfite to quench any remaining peroxy acid, followed by washing with a saturated sodium bicarbonate solution to remove the resulting carboxylic acid. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

- Purification: The solvent is removed under reduced pressure, and the crude epoxide is purified by distillation.

Chemical Reactivity and Applications

The primary reactivity of 2,2,3-trimethyloxirane is dominated by ring-opening reactions, which are driven by the release of the inherent ring strain of the three-membered ring. These reactions can be catalyzed by both acids and bases.

5.1 Acid-Catalyzed Ring-Opening

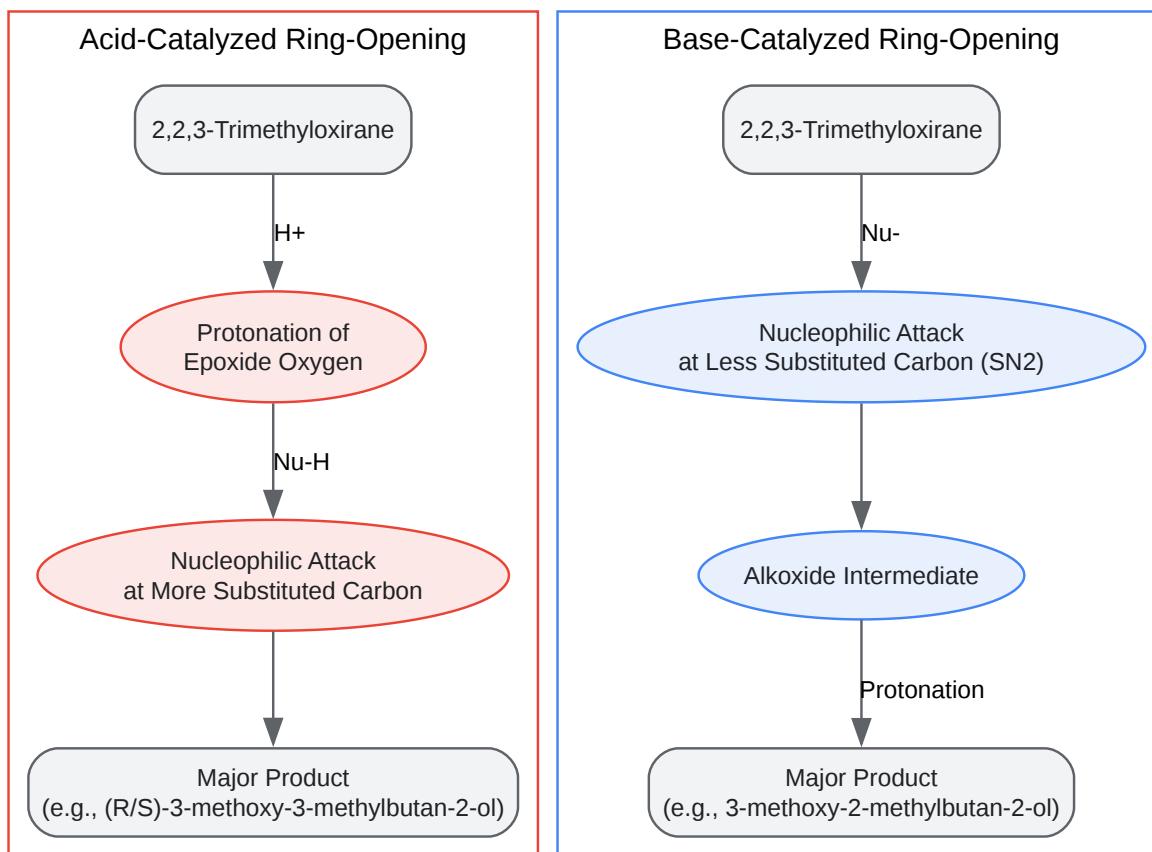
Under acidic conditions, the oxygen atom of the epoxide is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks one of the carbon atoms of the epoxide. For an unsymmetrical epoxide like 2,2,3-trimethyloxirane, the nucleophilic attack occurs preferentially at the more substituted carbon atom, proceeding through a mechanism with significant SN1 character. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state.

- Example Reaction: The reaction of 2,2,3-trimethyloxirane with methanol in the presence of an acid catalyst (e.g., H_2SO_4) yields (R/S)-3-methoxy-3-methylbutan-2-ol as the major product.^[4]

5.2 Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile (which is often also a base), the ring-opening occurs via an SN2 mechanism. The nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.

- Example Reaction: The reaction of 2,2,3-trimethyloxirane with sodium methoxide in methanol results in the formation of 3-methoxy-2-methylbutan-2-ol as the major product.^[5]



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Figure 2: Generalized Mechanisms for Ring-Opening of 2,2,3-Trimethyloxirane.

5.3 Applications

The primary commercial application of 2,2,3-trimethyloxirane (often referred to as isoamylene oxide in this context) is as a stabilizer for chlorinated hydrocarbons such as 1,1,1-trichloroethane and trichloroethylene.^[3] These solvents, used in metal cleaning, can decompose and form acidic byproducts; the epoxide acts as an acid scavenger, preventing this degradation.^[3] It also serves as a reactive monomer in the synthesis of polymers and resins, where its inclusion can enhance crosslinking and chemical resistance.^[1]

Conclusion

2,2,3-Tdimethyloxirane is a versatile chemical with a well-defined set of properties and reactivity. A thorough understanding of its nomenclature, synthesis, and reaction mechanisms is crucial for its effective use in research and industrial applications. While it is a relatively simple molecule and not directly implicated in complex biological pathways, its role as a building block and stabilizer makes it a relevant compound for professionals in various fields of chemistry and material science.

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